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Compound of Interest

Compound Name: 16-Heptadecynoic acid

CAS No.: 93813-16-2

Cat. No.: B3169814

Get Quote

Bioorthogonal Probe for Lipidomics & Palmitoylation
Profiling
Part 1: Executive Summary & Chemical Profile
16-Heptadecynoic acid (16-HDA) is a synthetic fatty acid analog featuring a 17-carbon chain

with a terminal alkyne group at the ω-position (C16). It serves as a high-fidelity metabolic

surrogate for endogenous fatty acids, particularly palmitic acid (C16:0) and stearic acid (C18:0).

Its primary utility lies in Click Chemistry (CuAAC) applications. Upon metabolic incorporation

into cellular proteins via native acyltransferases (e.g., DHHC family), the terminal alkyne

remains inert until reacted with an azide-functionalized reporter (fluorophore or biotin). This

allows for the precise visualization and enrichment of the "palmitoylome"—the subset of the

proteome modified by S-acylation—without the hazards and low sensitivity of radioactive tritium

labeling.

Chemical & Physical Properties[1][2][3][4][5][6][7][8]
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Property Specification

Chemical Name 16-Heptadecynoic Acid

Common Abbreviation 16-HDA

CAS Registry Number 93813-16-2

Molecular Formula C₁₇H₃₀O₂

Molecular Weight 266.42 g/mol

Structure Description ω-alkyne fatty acid (Triple bond at C16)

Solubility
DMSO (>25 mg/mL), Ethanol (>25 mg/mL),

DMF (>30 mg/mL)

Aqueous Solubility
Sparingly soluble; requires carrier (BSA) or

organic co-solvent

Stability
Stable at -20°C (solid); Solutions stable for <1

month at -80°C

Purity Grade
≥98% (Required for proteomic applications to

minimize noise)

Critical Distinction: Do not confuse 16-HDA with 12(S)-hydroxy-16-heptadecynoic acid (CAS

148019-74-3), which is a specific inhibitor of CYP450 ω-hydroxylases and not typically used for

metabolic labeling.

Part 2: Mechanism of Action
16-HDA acts as a "Trojan Horse" substrate. Because the terminal alkyne is sterically small and

chemically inert under physiological conditions, cellular enzymes (Acyl-CoA Synthetases and

DHHC-Palmitoyltransferases) process it similarly to native palmitate.
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Figure 1: Mechanism of metabolic incorporation and bioorthogonal detection. 16-HDA is

activated to CoA-thioester and transferred to cysteine residues, enabling subsequent click

conjugation.

Part 3: Experimental Protocol
This protocol is optimized for adherent mammalian cells (e.g., HEK293, HeLa) but can be

adapted for suspension cells.

Phase 1: Metabolic Labeling
Goal: Maximize incorporation of 16-HDA into the proteome while maintaining cell viability.

Stock Preparation:

Dissolve 16-HDA powder in high-grade anhydrous DMSO to 50-100 mM.

Note: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or

oxidation.

Cell Culture:
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Seed cells to reach 70-80% confluency on the day of labeling.

Labeling:

Dilute stock 16-HDA into fresh culture media (supplemented with 1-5% dialyzed FBS) to a

final concentration of 20–100 µM.

Control: Prepare a vehicle control (DMSO only) and a competition control (16-HDA + 10x

excess Palmitic Acid) to validate specificity.

Incubation: Incubate cells for 4 to 16 hours at 37°C.

Expert Insight: Shorter times (4h) capture rapid turnover; longer times (16h+) are needed

for steady-state profiling.

Phase 2: Lysis & Click Chemistry
Goal: Covalent attachment of the reporter tag.

Harvest & Lysis:

Wash cells 2x with ice-cold PBS to remove free probe.

Lyse in Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, Protease

Inhibitors).

Warning: Avoid Tris buffers if using copper(I) without stabilizing ligands, as Tris can chelate

copper. HEPES or PBS is preferred.

Clarify lysate by centrifugation (15,000 x g, 10 min, 4°C).

Click Reaction Setup (per 100 µL lysate @ 1-2 mg/mL):

Add reagents in the following order (mix after each addition):

1. Azide-Tag: 100 µM final (e.g., Azide-PEG3-Biotin or TAMRA-Azide).

2. TBTA (Ligand): 100 µM final (Pre-dissolved in DMSO/t-Butanol).
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3. CuSO₄: 1 mM final (Aqueous).

4. TCEP (Reductant): 1 mM final (Freshly prepared).

Self-Validating Step: The solution should remain clear. Turbidity indicates protein

precipitation (reduce copper/ligand) or lipid incompatibility.

Incubation:

Rotate samples for 1 hour at Room Temperature in the dark.

Termination:

Precipitate proteins using cold Methanol/Chloroform or Acetone to remove excess

unreacted reagents (critical for reducing background in Westerns/Mass Spec).

Phase 3: Downstream Analysis
Method Application

In-Gel Fluorescence

Resolve on SDS-PAGE. Scan gel directly (e.g.,

Typhoon imager) to visualize global acylation

patterns.

Streptavidin Blot
Transfer to PVDF. Probe with Streptavidin-HRP

to detect biotinylated (acylated) proteins.

Mass Spectrometry

Enrich biotinylated proteins on Streptavidin

beads. Perform on-bead digestion for LC-

MS/MS identification of the "Palmitoylome".

Part 4: Troubleshooting & Optimization
Distinguishing Thioester vs. Oxyester
Fatty acids can sometimes attach to Serine/Threonine residues (oxyester) rather than Cysteine

(thioester).

Validation Protocol: Treat duplicate lysates with 0.2 M Hydroxylamine (neutral pH) for 1 hour

at RT after the click reaction but before analysis.
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Result: Hydroxylamine cleaves thioesters (S-acylation) but leaves oxyesters (O-acylation)

and amides (N-acylation) intact. Loss of signal confirms S-palmitoylation.

Chain Length Specificity (16-HDA vs 15-HDA vs 17-
ODYA)
Researchers often debate which probe best mimics palmitate.

15-Hexadecynoic Acid (15-HDA): C16 chain. Exact length match to palmitate.

16-Heptadecynoic Acid (16-HDA): C17 chain.[1][2] Used to test enzyme promiscuity or as a

distinct mass tag.

17-Octadecynoic Acid (17-ODYA): C18 chain. Mimics Stearic acid.

Recommendation: Use 16-HDA when you need to differentiate from endogenous C16

background or when studying enzymes (like certain zDHHCs) that display "wobble"

specificity between C16 and C18.

Toxicity
High concentrations (>100 µM) of alkynyl fatty acids can induce cellular stress or unfolded

protein response (UPR).

Check: Monitor cell morphology. If toxicity occurs, reduce concentration to 20 µM and extend

incubation time.

Part 5: Workflow Diagram
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Figure 2: Step-by-step experimental workflow for 16-HDA profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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